molecular formula C16H18N2O2 B7725315 (2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one

(2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B7725315
M. Wt: 270.33 g/mol
InChI Key: UAIVOFJBQKKOCT-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the carbonyl group in the chalcone structure can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.

    Signal Transduction: It may interfere with signal transduction pathways, leading to the modulation of cellular responses.

    DNA Interaction: The compound can bind to DNA, potentially causing changes in gene expression and cell cycle regulation.

Comparison with Similar Compounds

  • (2E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (ethoxy, methoxy, hydroxy) can significantly affect the compound’s chemical properties and biological activities.
  • Biological Activity: The ethoxy group in (2Z)-1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
  • Unique Properties: The combination of the pyrazole ring and the ethoxyphenyl group in this compound provides a unique scaffold for the development of new therapeutic agents with improved efficacy and selectivity.

Properties

IUPAC Name

(Z)-1-(1,5-dimethylpyrazol-4-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-4-20-14-8-5-13(6-9-14)7-10-16(19)15-11-17-18(3)12(15)2/h5-11H,4H2,1-3H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIVOFJBQKKOCT-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\C(=O)C2=C(N(N=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.